molecular formula C4H8O3 B026125 3-Hydroxyisobutyric acid CAS No. 2068-83-9

3-Hydroxyisobutyric acid

Cat. No.: B026125
CAS No.: 2068-83-9
M. Wt: 104.1 g/mol
InChI Key: DBXBTMSZEOQQDU-UHFFFAOYSA-N
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Description

3-Hydroxyisobutyric acid (3-HIBA) is a β-hydroxy acid with the molecular formula C₄H₈O₃ and molecular weight 104.10 g/mol. It exists in two enantiomeric forms: (R)-3-Hydroxyisobutyric acid (CAS 1910-47-0) and (S)-3-Hydroxyisobutyric acid (CAS 2068-83-9) . This compound is a critical intermediate in the catabolism of L-valine and thymine, playing a role in mitochondrial energy metabolism. It is also a diagnostic biomarker for rare genetic disorders such as 3-hydroxyisobutyric aciduria and methylmalonic semialdehyde dehydrogenase deficiency .

Structurally, 3-HIBA features a hydroxyl group (-OH) on the β-carbon and a methyl branch, distinguishing it from linear hydroxy acids. Its stereochemistry influences biological activity; for example, the (R)-isomer is primarily associated with valine degradation, while the (S)-isomer is linked to gluconeogenesis .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisobutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized to form methacrylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield isobutyric acid, typically using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using reagents like thionyl chloride to form corresponding chlorides.

Major Products:

    Oxidation: Methacrylic acid

    Reduction: Isobutyric acid

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Metabolic Role and Disease Diagnosis

3-Hydroxyisobutyric Aciduria
3-HIBA is an intermediate in the metabolism of L-valine and plays a crucial role in diagnosing rare inherited metabolic disorders, such as 3-hydroxyisobutyric aciduria. This condition arises due to a deficiency in 3-hydroxyisobutyryl-CoA dehydrogenase, leading to the accumulation of 3-HIBA in the body. Clinical manifestations include developmental delays and metabolic disturbances, making early diagnosis essential for management .

Table 1: Clinical Features of 3-Hydroxyisobutyric Aciduria

FeatureDescription
Inheritance PatternAutosomal recessive
Key SymptomsDevelopmental delay, mental impairment
Diagnostic BiomarkerElevated levels of 3-HIBA in urine
Associated Enzyme Deficiency3-hydroxyisobutyryl-CoA dehydrogenase

Therapeutic Potential

Anti-Inflammatory Effects
Research indicates that 3-HIBA may have anti-inflammatory properties. A study demonstrated that it significantly reduced colonic inflammation and carcinogenesis in mouse models of colitis and colorectal cancer (CRC). The mechanism involves activation of the GPR109a receptor, which modulates macrophage activity and reduces inflammation markers .

Table 2: Effects of this compound on Inflammation

Study TypeOutcome
Mouse Model of ColitisReduced M1 macrophages from 50% to 42%
CRC ModelDecreased myeloid-derived suppressor cells from 27% to 19%

Neurological Implications

Impact on Energy Metabolism
In studies involving young rats, 3-HIBA was shown to inhibit key enzymes involved in energy metabolism within the cerebral cortex. This inhibition affects mitochondrial function and energy production, suggesting a potential link to neurological disorders .

Table 3: Enzyme Activity Inhibition by this compound

EnzymeInhibition Percentage
Complex I–III20%
Mitochondrial Creatine Kinase30%
Na+^+, K+^+-ATPase37%

Industrial Applications

Biotechnological Production
The microbiological production of 3-HIBA has been explored for its industrial applications. Genetically modified microorganisms can produce higher yields of this compound, which can be utilized in pharmaceuticals and as a biomarker for metabolic diseases .

Mechanism of Action

3-Hydroxyisobutyric acid exerts its effects primarily through its role in metabolic pathways. It is an intermediate in the degradation of valine, where it is converted to methacrylyl-coenzyme A and subsequently to succinyl-coenzyme A, which enters the citric acid cycle . In skeletal muscle, this compound has been found to promote endothelial fatty acid uptake, potentially contributing to insulin resistance . This suggests that it may play a role in metabolic organ crosstalk, facilitating fatty acid utilization in muscle tissues.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of 3-Hydroxyisobutyric Acid and Related Compounds

Compound Name Molecular Formula Key Structural Features Biological Role(s) Associated Disorders/Clinical Relevance
This compound C₄H₈O₃ β-hydroxy acid, methyl branch Valine/thymine catabolism, gluconeogenesis 3-Hydroxyisobutyric aciduria, metabolic acidosis
3-Hydroxybutyric acid C₄H₈O₃ β-hydroxy acid, linear chain Ketone body, energy substrate during fasting Diabetic ketoacidosis, ketotic hypoglycemia
3-Hydroxyisovaleric acid C₅H₁₀O₃ β-hydroxy acid, branched chain (isovaleryl) Leucine metabolism byproduct Isovaleric acidemia, organic acidurias
2-Hydroxybutyric acid C₄H₈O₃ α-hydroxy acid, linear chain Biomarker for oxidative stress, glutathione synthesis Type 2 diabetes, mitochondrial disorders
3-Methyl-2-oxobutyric acid C₅H₈O₃ α-keto acid, branched chain Intermediate in valine/leucine catabolism Maple syrup urine disease (MSUD)
3-Hydroxy-2-methylbutyric acid C₅H₁₀O₃ β-hydroxy acid, methyl and ethyl branches Energy metabolism, muscle protein synthesis Rare metabolic disorders (e.g., MMSD deficiency)

Analytical Challenges

Differentiating these compounds requires advanced techniques due to structural similarities:

  • Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS are essential to distinguish 3-HIBA from 3-hydroxybutyric acid and 3-hydroxyisovaleric acid , which co-elute in standard assays .
  • Enantioselective chromatography is necessary to resolve (R)- and (S)-3-HIBA, as their metabolic roles differ .

Biological Activity

3-Hydroxyisobutyric acid (3-HIBA) is a significant metabolite derived from the degradation of branched-chain amino acids, particularly valine. Its biological activity is crucial in various metabolic pathways and has implications in several metabolic disorders, including 3-hydroxyisobutyric aciduria. This article reviews the biological activity of 3-HIBA, focusing on its biochemical effects, clinical significance, and potential therapeutic implications.

Biochemical Mechanisms

3-HIBA plays a pivotal role in energy metabolism, particularly in the brain. Research indicates that it inhibits key enzymes involved in mitochondrial respiration. A study demonstrated that 3-HIBA significantly reduced the activities of respiratory chain complexes I-III by about 20% and inhibited mitochondrial creatine kinase activity by 30% in rat cerebral cortex homogenates . This inhibition was attributed to oxidative stress, as the effects were reversed by antioxidants such as reduced glutathione and alpha-tocopherol.

Table 1: Effects of this compound on Enzyme Activities

Enzyme ActivityEffect of 3-HIBAPercentage Inhibition
Respiratory Chain Complexes I-IIIDecreased20%
Mitochondrial Creatine KinaseDecreased30%
Na(+), K(+)-ATPaseDecreased37%

Clinical Significance

3-HIBA accumulation is a hallmark of several metabolic disorders. The condition known as 3-hydroxyisobutyric aciduria arises from deficiencies in enzymes responsible for valine metabolism, leading to elevated levels of this metabolite in urine and tissues . Clinical manifestations can range from mild symptoms to severe neurological impairments, including developmental delays and acute encephalopathy.

A comprehensive study identified patients with 3-hydroxyisobutyrate dehydrogenase (HIBADH) deficiency , a rare metabolic disorder characterized by a complete loss of function of the HIBADH enzyme. This condition leads to significant clinical variability among patients, with some exhibiting profound mental impairment while others may have milder symptoms .

Case Study: HIBADH Deficiency

  • Patient Profile : Affected individuals showed a wide range of clinical presentations.
  • Diagnosis : Confirmed through enzymatic activity measurement and genetic analysis.
  • Treatment : Management included dietary modifications, specifically a low-valine diet, which resulted in decreased urinary excretion of 3-HIBA.

Metabolic Implications

Recent research has highlighted the role of 3-HIBA as a potential marker for insulin resistance (IR) and type 2 diabetes (T2D). Elevated plasma levels of 3-HIBA have been associated with increased risk for developing T2D, although its direct relationship with IR remains unclear . The metabolite enhances fatty acid uptake in endothelial cells from muscle and cardiac tissues but does not affect adipose tissue-derived endothelial cells .

Table 2: Relationship Between this compound and Metabolic Disorders

Metabolic DisorderAssociation with 3-HIBA Levels
Insulin ResistancePositive correlation
Type 2 DiabetesIncreased risk
Valine Metabolism DisordersPrimary marker

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-hydroxyisobutyric acid (3-HIBA) in biological samples, and how are they validated?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For example, a validated LC-MS/MS protocol for plasma analysis involves protein precipitation, derivatization, and separation using a C18 column with a mobile phase of methanol and 0.1% formic acid. Quantification is achieved via multiple reaction monitoring (MRM) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) is another robust method, particularly for urinary organic acids. Derivatization with BSTFA or MSTFA is critical to enhance volatility. Validation parameters include linearity (e.g., LOQ ≤ 15 μmol/L for 3-HIBA in LC-QTOF/MS), precision (CV < 15%), and recovery rates .

Q. What is the role of 3-HIBA in metabolic pathways, and how does its dysregulation contribute to disease?

  • Methodological Answer :

  • 3-HIBA is an intermediate in L-valine and thymine catabolism . In valine metabolism, it is produced via the oxidation of isobutyryl-CoA by 3-hydroxyisobutyrate dehydrogenase (HIBADH) in mitochondria .
  • Dysregulation leads to 3-hydroxyisobutyric aciduria , a rare metabolic disorder characterized by elevated urinary 3-HIBA. This condition is linked to mutations in HIBADH or methylmalonic semialdehyde dehydrogenase, causing neurodevelopmental defects and metabolic acidosis. Diagnosis involves GC-MS profiling of urinary organic acids and genetic sequencing .

Q. How can researchers differentiate between enantiomers of 3-HIBA in metabolic studies?

  • Methodological Answer :

  • Enantioselective Gas Chromatography (GC) : Chiral columns (e.g., Cyclodextrin-based) enable separation of (R)- and (S)-3-HIBA. For example, a multidimensional GC-MS approach using a β-cyclodextrin stationary phase resolves enantiomers with high precision .
  • Isotopic Labeling : Deuterated substrates (e.g., [2-²H₁]isobutyrate) can trace stereospecific hydrogen abstraction during enzymatic conversion to 3-HIBA, confirming (S)-enantiomer dominance in mitochondrial pathways .

Advanced Research Questions

Q. How do structural variations in HIBADH influence enzymatic activity and substrate specificity?

  • Methodological Answer :

  • Crystallographic Studies : X-ray structures of HIBADH (e.g., Mycobacterium tuberculosis HIBADH, PDB: 5Y8G) reveal a Rossmann-fold NAD⁺-binding domain. Mutagenesis of active-site residues (e.g., Ser155, Lys159) disrupts substrate binding, validated via kinetic assays (Km, Vmax) .
  • Molecular Dynamics Simulations : Used to model HIBADH interactions with 3-HIBA and NAD⁺, identifying conformational changes critical for catalysis .

Q. What experimental models are suitable for studying 3-HIBA’s role in insulin resistance and mitochondrial dysfunction?

  • Methodological Answer :

  • Diabetic Mouse Models : db/db mice treated with PPARδ agonists (e.g., GW501516) show reduced plasma 3-HIBA levels, linking it to BCAA catabolism. Targeted metabolomics (LC-MS/GC-MS) quantifies pathway intermediates .
  • Cell-Based Assays : siRNA knockdown of HIBADH in hepatocytes or fibroblasts validates its role in 3-HIBA accumulation. Seahorse assays measure mitochondrial respiration defects .

Q. How can researchers resolve contradictions in metabolite quantification across different analytical platforms?

  • Methodological Answer :

  • Cross-Platform Validation : Compare GC-MS and LC-QTOF/MS data using Passing-Bablok regression. For example, 3-HIBA showed high correlation (slope 0.98) between methods, but discrepancies in isomers (e.g., 3-hydroxyisovaleric acid) require chiral column validation .
  • Internal Standards : Use isotopically labeled 3-HIBA (e.g., ¹³C₉) to correct for matrix effects and ionization efficiency differences .

Q. What are the implications of 3-HIBA’s stereospecific synthesis in metabolic engineering?

  • Methodological Answer :

  • Enzyme Engineering : Recombinant HIBADH with modified substrate-binding pockets (e.g., site-directed mutagenesis) can enhance (R)- or (S)-3-HIBA production. Activity assays (NADH absorbance at 340 nm) monitor enantiomer yield .
  • Biosynthetic Pathways : Co-expression of HIBADH with valine dehydrogenase in E. coli enables chiral 3-HIBA synthesis from glucose. Fed-batch fermentation optimizes titers .

Properties

IUPAC Name

3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBTMSZEOQQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862824
Record name 3-Hydroxyisobutyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2068-83-9
Record name 3-Hydroxyisobutyric acid
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Record name 3-Hydroxyisobutyric acid
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Record name 3-Hydroxyisobutyric acid
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Record name 3-hydroxy-2-methylpropanoic acid
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Record name 3-HYDROXYISOBUTYRIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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